Home > Products > Screening Compounds P101138 > 6beta-Hydroxyprednisone
6beta-Hydroxyprednisone -

6beta-Hydroxyprednisone

Catalog Number: EVT-15424142
CAS Number:
Molecular Formula: C21H26O6
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6beta-hydroxyprednisone is a glucocorticoid that is prednisone carrying a hydroxy group at the 6beta position. It is a metabolite of prednisone found in human urine. It has a role as a human urinary metabolite. It is an 11-oxo steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a C21-steroid, a glucocorticoid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone and a 6beta-hydroxy steroid. It is functionally related to a prednisone.
Overview

6beta-Hydroxyprednisone is a hydroxysteroid and a significant metabolite of prednisone, a synthetic glucocorticoid. This compound plays a crucial role in various biological processes due to its anti-inflammatory and immunosuppressive properties. It is recognized for its potential therapeutic applications in treating conditions such as autoimmune diseases and allergies.

Source

6beta-Hydroxyprednisone is primarily derived from the metabolism of prednisone in the liver. Prednisone itself is converted into prednisolone, which can then be further metabolized into various hydroxylated derivatives, including 6beta-hydroxyprednisone. This metabolic pathway highlights the importance of cytochrome P450 enzymes, particularly cytochrome P450 3A4, in the biotransformation of corticosteroids .

Classification

6beta-Hydroxyprednisone belongs to the class of organic compounds known as 21-hydroxysteroids. These compounds are characterized by the presence of a hydroxyl group at the 21-position of the steroid backbone. The broader classification includes:

  • Kingdom: Organic compounds
  • Super Class: Lipids and lipid-like molecules
  • Class: Steroids and steroid derivatives
  • Sub Class: Hydroxysteroids .
Synthesis Analysis

Methods

The synthesis of 6beta-hydroxyprednisone can be achieved through various chemical reactions, typically involving the oxidation of precursors under controlled conditions. One notable method involves the use of dirhodium catalysts in conjunction with tert-butylhydroperoxide to facilitate the hydroxylation process .

Technical Details

  1. Starting Materials: The synthesis often begins with 3,5-diene steroid precursors.
  2. Catalysis: Dirhodium catalysts are employed to enhance reaction efficiency and selectivity.
  3. Reaction Conditions: The Uemura-Doyle reaction conditions are commonly used, which include specific temperatures and pressures conducive to oxidation reactions.
  4. Mechanistic Insights: Studies indicate that molecular oxygen incorporation occurs during the reaction, with certain steps being rate-limiting due to CH abstraction processes .
Molecular Structure Analysis

Structure

The molecular formula for 6beta-hydroxyprednisone is C21H28O6C_{21}H_{28}O_{6} with a molecular weight of approximately 376.44 g/mol. Its structure features multiple hydroxyl groups that contribute to its biological activity.

Data

  • CAS Number: 16355-29-6
  • Molecular Weight: 376.44 g/mol
  • Flash Point: -20°C
  • SMILES Notation: C[C@]12CC@H[C@H]3C@@H[C@@H]1CC[C@]2(O)C(=O)CO .
Chemical Reactions Analysis

Reactions

6beta-Hydroxyprednisone can participate in various chemical reactions typical of steroid derivatives, including:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: Double bonds within the steroid structure may be reduced.
  • Substitution Reactions: The compound can undergo nucleophilic substitutions at various positions on the steroid backbone .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Pyridinium chlorochromate or potassium permanganate for oxidation.
  • Reducing Agents: Sodium borohydride or palladium on carbon for reduction processes.
Mechanism of Action

Process

The mechanism of action for 6beta-hydroxyprednisone primarily revolves around its interaction with glucocorticoid receptors in target tissues. Upon binding to these receptors, it modulates gene expression related to inflammation and immune responses.

Data

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory proteins, thereby influencing pathways involved in immune regulation .

Physical and Chemical Properties Analysis

Physical Properties

6beta-Hydroxyprednisone is typically characterized by:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar steroid compounds.

Chemical Properties

Key chemical properties include:

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 2
  • Topological Polar Surface Area: 115 Ų
    These properties influence its pharmacokinetics and bioavailability .
Applications

Scientific Uses

6beta-Hydroxyprednisone has several important applications in scientific research:

  • Pharmacological Studies: Used to investigate glucocorticoid receptor interactions and their implications in inflammation and immune response modulation.
  • Biomarker Research: Serves as a biomarker for cytochrome P450 enzyme activity, particularly cytochrome P450 3A4, which is crucial for drug metabolism studies .
  • Therapeutic Development: Explored as a potential therapeutic agent for conditions requiring anti-inflammatory or immunosuppressive treatment, such as autoimmune disorders and transplant rejection management .
Metabolic Pathways and Biotransformation of 6β-Hydroxyprednisolone

Enzymatic Hydroxylation Mechanisms Mediating 6β-Hydroxylation

Steroidal 6β-hydroxylation is predominantly catalyzed by enzymes belonging to the cytochrome P450 superfamily, specifically members of the CYP3A subfamily. This reaction constitutes a classic Phase I metabolic transformation, introducing a polar hydroxyl group (-OH) at the 6β position on the steroid nucleus (specifically the B-ring). The process consumes molecular oxygen (O₂) and requires reducing equivalents supplied by NADPH via the electron transfer chain involving cytochrome P450 reductase. The mechanism proceeds through the characteristic P450 catalytic cycle: oxygen activation at the heme iron center followed by hydrogen atom abstraction from the C6 carbon and subsequent oxygen rebound to generate the 6β-alcohol stereospecifically. The spatial orientation ("β") of the introduced hydroxyl group is a hallmark of CYP3A-mediated hydroxylation for many 3-keto-Δ⁴-steroids [1] [6].

The identification of 6β-hydroxyprednisolone as a significant human urinary metabolite of prednisolone provided early evidence for this pathway's physiological relevance [2] [3]. Subsequent research established that this conversion is not merely a passive detoxification route but a dynamically regulated process susceptible to induction and inhibition, profoundly impacting prednisolone's pharmacokinetics and therapeutic efficacy. For instance, enhanced 6β-hydroxylation is a key mechanism underlying the reduced therapeutic effect of prednisolone observed during co-administration with potent CYP3A inducers like phenytoin [3].

Table 1: Key CYP3A Isoforms Involved in Steroidal 6β-Hydroxylation

CYP IsoformPrimary Tissue ExpressionRelative Contribution to Hepatic CYP3A PoolRole in Prednisolone 6β-HydroxylationKey Polymorphisms Affecting Activity
CYP3A4Liver, Small Intestine~85%Major catalyst; High intrinsic clearanceNumerous variants, but *1 allele predominant; variable expression
CYP3A5Liver, Kidney, Lung, Gut~5% (Highly variable; higher in expressers)Significant contributor, especially in CYP3A5 expressers3/3 (non-functional) vs. 1/1 or 1/3 (functional)
CYP3A7Fetal Liver (Low in adults)~3% (Adult liver)Minor role, if any, in adultsPrimarily fetal enzyme; polymorphic expression
CYP3A43Liver, Testis~6%Uncertain; Low enzymatic activity reportedPolymorphisms exist; functional impact unclear

Role of CYP3A Isozymes in Steroidal 6β-Hydroxylation

The human CYP3A subfamily comprises four functional enzymes: CYP3A4, CYP3A5, CYP3A7, and CYP3A43. Among these, CYP3A4 is unequivocally established as the principal isoform responsible for the 6β-hydroxylation of prednisolone and numerous other endogenous (e.g., cortisol, testosterone) and exogenous steroids [1] [4] [6]. Its dominance stems from its high expression level in the liver and small intestine, constituting approximately 85% of the total hepatic CYP3A protein content [1]. Kinetic studies using human liver microsomes (HLMs) and recombinant enzymes consistently demonstrate that CYP3A4 possesses the highest intrinsic clearance (CLint) for the 6β-hydroxylation of cortisol and its oxidized analogue cortisone, far exceeding the activity of other CYP isoforms tested [4].

CYP3A5 also contributes significantly to steroid 6β-hydroxylation, particularly in individuals expressing the functional CYP3A51 allele. While its abundance in the liver is generally lower than CYP3A4 (~5% of total CYP3A protein on average), its expression is highly polymorphic. Approximately 10-30% of individuals of European or African ancestry express high levels of functional CYP3A5 protein. In these "expressers," CYP3A5 can account for a substantial portion of total hepatic CYP3A-mediated 6β-hydroxylase activity [1] [23]. CYP3A5 exhibits overlapping substrate specificity with CYP3A4 but often displays distinct kinetic parameters (Km, Vmax). Its expression profile extends significantly beyond the liver to organs like the kidney, lung, and gastrointestinal tract, suggesting potential for extrahepatic 6β-hydroxylation of prednisolone [1]. The relative contribution of CYP3A5 versus CYP3A4 to prednisolone 6β-hydroxylation in vivo remains an active area of investigation, likely influenced by genotype, tissue, and the concentration of the steroid substrate.

The roles of CYP3A7 and CYP3A43 in adult steroid 6β-hydroxylation appear minor. CYP3A7 is primarily a fetal enzyme, expressed at low levels in only a subset of adult livers (~3% of CYP3A protein). CYP3A43 protein is expressed in adult liver (~6% of CYP3A protein) but demonstrates very low or negligible catalytic activity towards typical CYP3A substrates, including steroids involved in 6β-hydroxylation pathways [1].

The involvement of CYP3A enzymes in prednisolone 6β-hydroxylation is further corroborated by robust inhibition and induction studies:

  • Chemical Inhibition: Potent and selective CYP3A inhibitors like ketoconazole, troleandomycin, and itraconazole profoundly suppress 6β-hydroxyprednisolone formation in HLMs and in vivo. Itraconazole inhibits cortisol and cortisone 6β-hydroxylation with very low unbound IC50 values (3.1 nM and 3.4 nM, respectively), characteristic of potent CYP3A4 inhibition [4].
  • Enzyme Induction: CYP3A inducers dramatically increase 6β-hydroxyprednisolone production. Administration of phenytoin, rifampicin, or phenobarbitone significantly elevates urinary excretion of 6β-hydroxyprednisolone in humans. This increase correlates strongly with enhanced non-renal clearance (presumably hepatic metabolism) of prednisolone itself [3] [7]. For example, phenytoin dosing increased the fraction of an intravenous prednisolone dose excreted as 6β-hydroxyprednisolone from a range of 2.4%-10.4% to 12.2%-20.4% [3].
  • Correlation Studies: The urinary excretion ratio of 6β-hydroxyprednisolone to prednisolone shows a strong linear correlation with the non-renal clearance of both total and unbound prednisolone, establishing this metabolite ratio as a valuable indicator of CYP3A-mediated prednisolone catabolic activity [3].

Table 2: Comparative 6β-Hydroxylation Efficiency of Major Glucocorticoids by CYP3A4

GlucocorticoidPrimary Structure FeatureReported Km (µM) in HLMs/ Recombinant CYP3A4Relative Vmax (pmol/min/pmol P450)Relative CLint (Vmax/Km)Major 6β-Metabolite
Testosterone17β-OH; Δ⁴~50-100 (Varied reports)HighModerate6β-Hydroxytestosterone
Cortisol11β,17α,21-OH; Δ⁴148 ± 2527 ± 20.18 mL/min/nmol6β-Hydroxycortisol
Cortisone17α,20,21-one; Δ⁴89 ± 915.2 ± 0.70.17 mL/min/nmol6β-Hydroxycortisone
Prednisolone11β,17α,21-OH; Δ¹,⁴Estimated 50-150 (Inferred)High (Urinary excretion ~3-10% dose)High (Inducible)6β-Hydroxyprednisolone
Dexamethasone9α-F,16α-Me; Δ¹,⁴High (Low affinity)LowVery LowMinor Metabolite
Methylprednisolone6α-Me,11β,17α,21-OH; Δ⁴ModerateModerateModerate6β-Hydroxy metabolite (Minor)

Comparative Analysis of 6β-Hydroxylation Across Glucocorticoid Analogues

While CYP3A enzymes catalyze 6β-hydroxylation for several endogenous and synthetic glucocorticoids, the efficiency of this metabolic pathway varies considerably depending on the specific steroidal structure. This variation stems from differences in the binding affinity (reflected in Km) and catalytic turnover rate (Vmax) of the enzyme-substrate complex.

  • Structural Determinants of Susceptibility: The presence of the 3-keto-Δ⁴ structure (a double bond between C4 and C5, and a ketone at C3) appears crucial for efficient 6β-hydroxylation by CYP3A4/5. This structure is common to cortisol, cortisone, prednisolone, prednisone (after reduction to prednisolone), and testosterone [4] [6]. Substitutions near the site of hydroxylation (C6) or alterations to the A/B ring system significantly impact metabolism:
  • C6 Substitution: Introduction of a methyl group at the 6α-position, as in methylprednisolone, creates significant steric hindrance, effectively blocking access of the CYP3A enzyme to the C6 hydrogen atom and drastically reducing or even eliminating 6β-hydroxylation as a major pathway. Methylprednisolone metabolism shifts towards 20-reduction and other minor oxidative pathways [5].
  • Δ¹ Modification: Introduction of a double bond between C1 and C2, as in prednisolone and prednisone (Δ¹,⁴ structure), compared to cortisol (Δ⁴), does not appear to hinder 6β-hydroxylation. Prednisolone undergoes significant 6β-hydroxylation, similar in magnitude to cortisol [3] [9]. Kinetic data suggests comparable intrinsic clearances for cortisol and cortisone 6β-hydroxylation by recombinant CYP3A4 (0.18 vs. 0.17 mL/min/nmol P450) [4].
  • C9 and C16 Modifications: Addition of a fluorine atom at C9 (9α-F) and a methyl group at C16α (16α-Me), as in dexamethasone, profoundly reduces affinity for CYP3A enzymes and consequently minimizes 6β-hydroxylation. Dexamethasone clearance is less affected by CYP3A inducers/inhibitors compared to prednisolone or cortisol, and 6β-hydroxydexamethasone is not a major metabolite [1] [4].
  • C11 Hydroxyl/Ketone: The oxidation state at C11 (11β-OH in cortisol/prednisolone vs. 11-keto in cortisone/prednisone) does not preclude 6β-hydroxylation. Both cortisol (11β-OH) and cortisone (11-keto) are efficiently 6β-hydroxylated by CYP3A4 with similar kinetics [4]. However, the 11-keto group in cortisone and prednisone necessitates reduction (by 11β-hydroxysteroid dehydrogenase type 1, 11β-HSD1) to the active 11β-OH form (cortisol and prednisolone, respectively) before they can exert glucocorticoid effects. This reduction step occurs before significant 6β-hydroxylation for prednisone, meaning 6β-hydroxyprednisolone is formed from prednisolone, not directly from prednisone [3] [4].
  • Relative Susceptibility and Clinical Correlates: Based on metabolic studies:
  • High Susceptibility: Prednisolone, Prednisone (via prednisolone), Cortisol, Cortisone, Testosterone. These steroids share the core 3-keto-Δ⁴ structure without bulky substituents near C6. They exhibit significant urinary excretion of their 6β-hydroxy metabolites (e.g., 5-20% of dose for prednisolone under basal conditions, increasing markedly with induction) [3] [7] [9]. This high susceptibility makes their clearance highly sensitive to CYP3A activity, leading to significant drug interactions (e.g., reduced efficacy with CYP3A inducers like rifampin or phenytoin; increased exposure/toxicity risk with potent CYP3A inhibitors like itraconazole).
  • Moderate/Low Susceptibility: Methylprednisolone (due to 6α-methyl blockade). Its 6β-hydroxylation is minimal; clearance is less affected by CYP3A modulators.
  • Very Low Susceptibility: Dexamethasone, Betamethasone (due to 9α-fluoro and 16α-methyl substituents). CYP3A-mediated metabolism is minor; clearance is largely independent of CYP3A activity. Interactions based on CYP3A modulation are unlikely.
  • Quantitative Biomarker Potential: The pronounced inducibility of 6β-hydroxylation for susceptible steroids like cortisol and prednisolone forms the basis for using their 6β-hydroxy metabolites as biomarkers of CYP3A activity:
  • Urinary 6β-Hydroxycortisol/Cortisol Ratio: A long-established, non-invasive probe for CYP3A4 induction (e.g., by rifampin). However, its utility for detecting CYP3A4 inhibition is less reliable, partly due to confounding factors like variable renal clearance of cortisol and its metabolites and cortisol's interconversion with cortisone [4] [7] [9].
  • Formation Clearance (CLf) of 6β-Hydroxy Metabolites: A more robust approach involves calculating the formation clearance of the 6β-hydroxy metabolite(s) from plasma concentration-time data of the parent steroid and metabolite. Studies show that the combined CLf of 6β-hydroxycortisol and 6β-hydroxycortisone (accounting for interconversion via 11β-HSD) provides a sensitive and specific marker for hepatic CYP3A4 activity and its modulation by inhibitors like itraconazole. Single doses of itraconazole (200mg and 400mg) significantly decreased the combined CLf of 6β-hydroxycortisol + 6β-hydroxycortisone by 40-49% [4].
  • 6β-Hydroxyprednisolone as a Specific Probe: Analogous to cortisol, urinary excretion of 6β-hydroxyprednisolone, particularly when expressed relative to urinary prednisolone (6β-OHPNL/PNL ratio) or as fractional excretion, correlates strongly with the non-renal clearance of prednisolone. This makes it a valuable compound-specific biomarker for assessing the impact of disease states or co-medications on prednisolone's own CYP3A-mediated catabolism [3] [9]. Its fractional excretion increases linearly with the induced clearance of prednisolone.

Properties

Product Name

6beta-Hydroxyprednisone

IUPAC Name

(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,22,24,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1

InChI Key

RBABUXAIODUPQG-WTCKOWDJSA-N

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.